Lipophilic Ligand Efficiency (LLE) and Physicochemical Differentiation Against Heavier N-Aromatic Piperazine Analogs
In the absence of direct bioactivity data, physicochemical property differentiation is critical for compound library selection. The target compound exhibits a predicted logP of -0.019, markedly lower than heavier N-substituted analogs like 7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (predicted logP >5). Its topological polar surface area (tPSA) is calculated at 54.46 Ų, with 0 Rule-of-5 violations . In contrast, a direct comparator, the N-(2-pyridinyl) analog (2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine), is expected to have a higher tPSA and different hydrogen-bonding capacity due to the basic pyridine nitrogen, which can alter membrane permeability and off-target binding profiles. This lower logP and moderate tPSA profile suggests that the target compound may offer distinct solubility and permeability characteristics that are advantageous in aqueous biological assay conditions compared to more lipophilic congeners .
| Evidence Dimension | Predicted logP (lipophilicity) and tPSA (polar surface area) |
|---|---|
| Target Compound Data | logP: -0.019; tPSA: 54.46 Ų; Rotatable bonds: 2; H-bond acceptors: 4; H-bond donors: 1; Ro5 violations: 0 |
| Comparator Or Baseline | 7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (logP estimate >5.0, MW = 501.68); 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine (higher predicted tPSA) |
| Quantified Difference | ΔlogP > 5.0 log units lower than diphenylmethyl analog; significantly reduced lipophilicity and aromatic ring count |
| Conditions | In silico predictions via mcule.com platform using standard molecular descriptor algorithms |
Why This Matters
Procurement decisions for screening libraries prioritize compounds with lower logP and lower molecular weight for better aqueous solubility and reduced risk of non-specific binding, making this compound a potentially superior choice over heavier N-aryl piperazine analogs in the same scaffold series.
